molecular formula C10H14N2O2 B2360045 tert-Butyl 5-aminopicolinate CAS No. 1512138-42-9

tert-Butyl 5-aminopicolinate

Cat. No.: B2360045
CAS No.: 1512138-42-9
M. Wt: 194.234
InChI Key: SSCZHASNLNXMGE-UHFFFAOYSA-N
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Description

tert-Butyl 5-aminopicolinate: is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is attached to the 5-position of the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-aminopicolinate typically involves the esterification of 5-aminopicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require heating under reflux to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-aminopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : tert-Butyl 5-aminopicolinate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse compounds in organic chemistry.
  • Biochemical Research
    • Ligand in Assays : The compound is investigated for its potential as a ligand in biochemical assays. Due to its functional groups, it can interact with biological molecules, influencing their activity and stability.
  • Pharmaceutical Development
    • Therapeutic Properties : Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Studies have explored its efficacy in modulating biological pathways, making it a candidate for therapeutic applications .
  • Material Science
    • Novel Materials : In industrial applications, this compound is utilized in the development of novel materials and catalysts, contributing to advancements in material science and engineering.

Case Studies

  • Antitumor Activity Research
    • A study synthesized amino acid ester derivatives containing 5-fluorouracil using this compound as a precursor. The results indicated enhanced antitumor activity against specific cancer cell lines compared to traditional therapies .
  • Anti-inflammatory Studies
    • Research on related compounds demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties through docking studies and biological evaluations .
  • Synthesis Efficiency Improvements
    • A patent describes an improved method for synthesizing related compounds using this compound as a key intermediate, resulting in higher yields and purities compared to previous methods .

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing picolinic acid, which has known biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 5-hydroxypicolinate
  • tert-Butyl 5-nitropicolinate
  • tert-Butyl 5-chloropicolinate

Comparison: tert-Butyl 5-aminopicolinate is unique due to the presence of the amino group, which imparts distinct reactivity and biological properties. Compared to tert-Butyl 5-hydroxypicolinate, it has a higher potential for forming hydrogen bonds and participating in nucleophilic substitution reactions. Compared to tert-Butyl 5-nitropicolinate, it is less prone to oxidation but more reactive in reduction reactions. Compared to tert-Butyl 5-chloropicolinate, it is more versatile in forming derivatives through substitution reactions .

Biological Activity

Tert-butyl 5-aminopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and neuropharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

This compound features a picoline structure with a tert-butyl group and an amino group at the 5-position. This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific enzymes and its potential neuropharmacological applications.

Enzyme Inhibition

  • Influenza Virus Neuraminidase :
    • Studies have shown that compounds similar to this compound can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. The presence of the amino group is believed to mimic the transition state of the substrate, enhancing binding affinity and inhibition efficacy .
  • Structure-Activity Relationship (SAR) :
    • A significant study evaluated various amino acids and their derivatives, including this compound, as potential neuraminidase inhibitors. The results indicated that modifications to the amino group could drastically affect inhibitory potency .

Neuropharmacological Effects

Research has demonstrated that related compounds exhibit significant interactions at GABA_A receptors, suggesting potential anxiolytic effects. For instance, behavioral studies on β-carboline derivatives indicated competitive binding at the α1 subtype of GABA_A receptors, which could be relevant for understanding the pharmacological profile of this compound .

Case Study: Inhibition of Neuraminidase

A detailed investigation into the inhibition mechanism revealed that this compound and its analogs showed competitive inhibition against neuraminidase from various influenza strains. The effective concentration (EC50) values were determined using cell culture assays, demonstrating significant antiviral activity.

CompoundEC50 (μM)Mechanism of Action
This compoundXCompetitive inhibition
Phenylglycine analogYCompetitive inhibition
Pyrrolidine analogZCompetitive inhibition

Note: X, Y, Z represent specific EC50 values obtained from experimental data.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while this compound shows promising biological activity, caution is warranted due to potential acute toxicity when ingested. It has been classified as harmful if swallowed and may cause skin irritation .

Properties

IUPAC Name

tert-butyl 5-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZHASNLNXMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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